molecular formula C5H8FN5 B1448092 4-(1-Fluoroethyl)-1,3,5-triazine-2,6-diamine CAS No. 1637285-20-1

4-(1-Fluoroethyl)-1,3,5-triazine-2,6-diamine

Cat. No. B1448092
CAS RN: 1637285-20-1
M. Wt: 157.15 g/mol
InChI Key: SAVPFAWCTFJSAF-UHFFFAOYSA-N
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Description

The compound “4-(1-Fluoroethyl)-1,3,5-triazine-2,6-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4-(1-Fluoroethyl)” part suggests the presence of a fluoroethyl group attached to the fourth carbon of the triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The fluoroethyl group would be attached to one of the carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluoroethyl group and the triazine ring. Fluorine atoms are highly electronegative, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a fluoroethyl group could influence its polarity, boiling point, and other physical properties .

Scientific Research Applications

Synthesis and Properties of Polyimides

  • Polyimides Synthesis : 1,3,5-triazine-based diamines are utilized in the synthesis of polyimides containing benzene or fluorobenzene as pendent groups. The synthesis involves ring-opening polymerization and thermal imidization. These polyimides exhibit excellent solubility in polar aprotic solvents and show promising thermal stability and electrochemical behavior, indicating their potential in polymer semiconductors (Li et al., 2017).

Antimicrobial and Herbicidal Applications

  • Antimicrobial Agents : Derivatives of 1,3,5-triazine, particularly those with a 6-thiazolyl group, have demonstrated substantial antimicrobial properties against various bacterial and fungal strains. These findings suggest their potential as promising antimicrobial agents (Patil et al., 2020).
  • Herbicidal Activity : Certain 1,3,5-triazine derivatives, especially those with fluoroalkyl substitution, have shown significant pre- and post-emergence herbicidal activities. Their unique structure differentiates them from conventional triazine herbicides and indicates their potential in controlling herbicide-resistant weeds (Koizumi et al., 1999).

Material Science and Engineering

  • Thermal Stability and Solubility of Aromatic Polyamides : Phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized and characterized. These polymers exhibit remarkable thermal stability, excellent solubility in certain solvents, and can form transparent films with good mechanical properties. Their high glass transition temperatures and stability make them comparable to high-performance polymers like Kevlar (Yu et al., 2012).
  • Energetic Materials : Certain derivatives of 1,3,5-triazine, such as those substituted with trinitroethylamine and trinitroethylnitramine groups, have been evaluated for their thermochemical and energy characteristics. These materials demonstrate high energy content and are considered for applications in designing low-aluminum compositions with specific impulses (Lempert et al., 2020).

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research could involve further testing of its biological activity and potential side effects .

properties

IUPAC Name

6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN5/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVPFAWCTFJSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC(=N1)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001009392
Record name 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Fluoroethyl)-1,3,5-triazine-2,6-diamine

CAS RN

1637285-20-1
Record name 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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